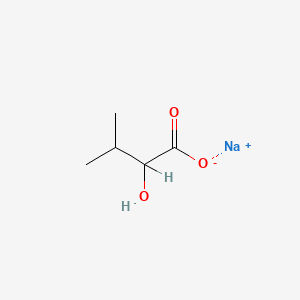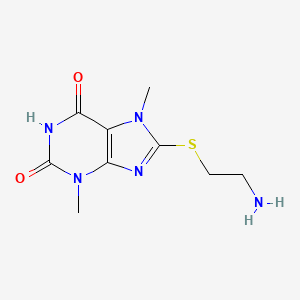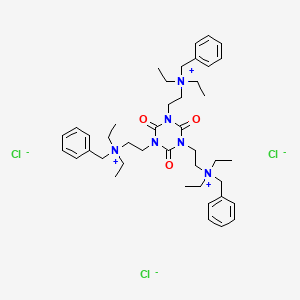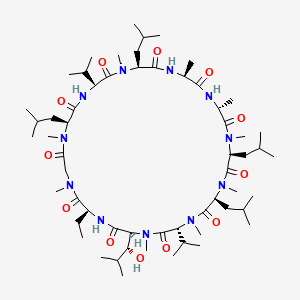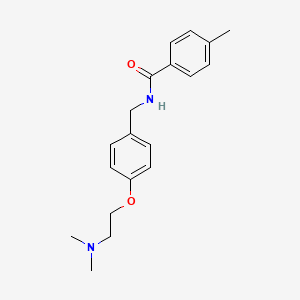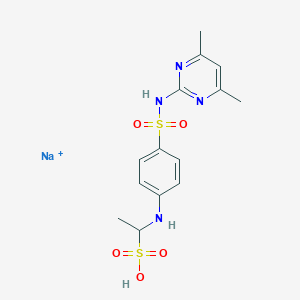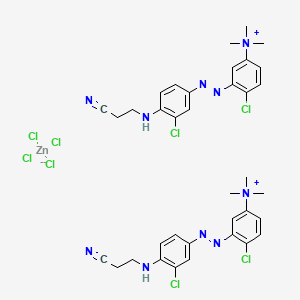
3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including chemistry, biology, and medicine. The compound’s structure consists of a piperidine ring substituted with a methyl group and a phenylisoquinoline moiety, making it a valuable molecule for studying various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride involves several steps. One common method includes the reaction of 1-methyl-4-piperidone with phenylisoquinoline under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in an inert atmosphere to prevent oxidation. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring’s hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles, such as alkyl halides or amines, under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated piperidine rings.
Substitution: Formation of substituted piperidine derivatives with different functional groups.
Scientific Research Applications
3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-4-piperidinyl)-1,1-diphenyl-1-propanol hydrochloride
- 1-Methyl-4-(piperidin-4-yl)-piperazine
- 4-Piperidinone, 3-methyl-1-(phenylmethyl)-
Uniqueness
3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and phenylisoquinoline moiety makes it a valuable compound for studying various reactions and biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
92124-15-7 |
|---|---|
Molecular Formula |
C21H23ClN2 |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)-1-phenylisoquinoline;hydrochloride |
InChI |
InChI=1S/C21H22N2.ClH/c1-23-13-11-16(12-14-23)20-15-18-9-5-6-10-19(18)21(22-20)17-7-3-2-4-8-17;/h2-10,15-16H,11-14H2,1H3;1H |
InChI Key |
GQGKRMSVICXNJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



